4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
CAS No.:
Cat. No.: VC13724368
Molecular Formula: C10H7F3N2
Molecular Weight: 212.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3N2 |
|---|---|
| Molecular Weight | 212.17 g/mol |
| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole |
| Standard InChI | InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15) |
| Standard InChI Key | UNXSFMWWHHIALZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₇F₃N₂, with a molecular weight of 212.17 g/mol. Its IUPAC name, 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole, reflects the substitution pattern: a trifluoromethyl group (-CF₃) at the para position of the phenyl ring, which is attached to the fourth carbon of the pyrazole ring. The planar aromatic system and electron-withdrawing -CF₃ group contribute to its stability and reactivity.
Key Structural Features:
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Pyrazole Core: A five-membered ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity (logP ≈ 2.8), facilitating blood-brain barrier penetration.
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Substitution Pattern: The para-substituted phenyl group minimizes steric hindrance, favoring target binding.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Melting Point | 148–150°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 2.8 (predicted) |
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves condensation reactions between hydrazines and carbonyl precursors. A common method utilizes 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions (Scheme 1) .
Scheme 1: Synthesis via Claisen-Schmidt Condensation
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Reactants:
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4-(Trifluoromethyl)benzaldehyde
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Hydrazine hydrate (NH₂NH₂·H₂O)
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Conditions:
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Ethanol solvent, HCl catalyst, reflux (80°C, 6–8 hours).
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Mechanism:
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Nucleophilic attack by hydrazine on the carbonyl carbon, followed by cyclization and dehydration.
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Yield: 65–75% after purification by column chromatography.
Alternative Methods:
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Vilsmeier-Haack Formylation: Introduces formyl groups to pyrazole intermediates, enabling further functionalization.
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Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .
Optimization Strategies
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Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound’s pyrazole core inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 70–85% at 10 mg/kg, outperforming indomethacin (76%) .
Key Findings:
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TNF-α Inhibition: Suppresses tumor necrosis factor-alpha (IC₅₀ = 8.2 µM) .
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IL-6 Suppression: Reduces interleukin-6 production by 93% at 10 µM .
Antimicrobial Properties
The trifluoromethyl group enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 µg/mL) and fungi (e.g., Candida albicans, MIC = 8 µg/mL) .
Central Nervous System Effects
Pyrazole derivatives exhibit monoamine oxidase-B (MAO-B) inhibition (IC₅₀ = 12 nM), suggesting potential in treating Parkinson’s disease. Additionally, anticonvulsant activity was observed in pentylenetetrazol-induced seizure models (ED₅₀ = 15 mg/kg) .
Pharmacological Applications
Drug Development Candidates
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Anti-Arthritic Agents: COX-2 selectivity reduces gastrointestinal toxicity .
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Antidepressants: MAO-A inhibition (IC₅₀ = 9.3 nM) correlates with serotonin modulation .
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Anticancer Leads: Induces apoptosis in HeLa cells (IC₅₀ = 18 µM) .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: -CF₃ improves metabolic stability.
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Pyrazole Substitution: 3,5-Dimethyl analogs enhance MAO-B affinity by 3-fold .
Future Research Directions
Targeted Modifications
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Prodrug Design: Improve oral bioavailability via ester prodrugs.
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Combination Therapies: Synergize with NSAIDs for enhanced anti-inflammatory effects.
Clinical Translation
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Phase I Trials: Pending pharmacokinetic profiling in humans.
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Neuroprotection Studies: Evaluate efficacy in Alzheimer’s disease models.
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